molecular formula C19H19NO3S2 B15098403 methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate

methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate

Cat. No.: B15098403
M. Wt: 373.5 g/mol
InChI Key: XYEPZFXWJXPTAL-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate is a complex organic compound with a unique structure that combines elements of thiochromene and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the thiochromene and thiazole rings, followed by their fusion and subsequent functionalization to introduce the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate or as a tool for studying biological processes.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate include other thiochromene and thiazole derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of thiochromene and thiazole rings, which may confer distinct chemical and biological properties

Biological Activity

Methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties based on diverse research studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18N2O3S2
  • Molecular Weight : 386.5 g/mol
  • IUPAC Name : methyl 4-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzoate

The compound features a thiazole ring fused with a chromene structure, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazole compounds. For instance:

  • Antibacterial Activity : Compounds similar to methyl 4-(2-oxo...) exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
    Bacterial StrainMIC (mg/mL)MBC (mg/mL)
    E. coli0.0040.008
    S. aureus0.0080.015
    Bacillus cereus0.0150.030
    Enterobacter cloacae0.0040.006
  • Antifungal Activity : The antifungal efficacy was also notable with MIC values ranging from 0.004 mg/mL to 0.060 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The most potent compound in related studies demonstrated a significant reduction in fungal growth .

The mechanism behind the antimicrobial activity of thiazole derivatives often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . Molecular docking studies suggest that these compounds interact effectively with bacterial enzymes.

Case Studies

Several case studies have explored the biological activity of methyl derivatives in various contexts:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial and antifungal activity of synthesized thiazole derivatives.
    • Findings : Compounds showed superior activity compared to conventional antibiotics like ampicillin and streptomycin .
  • Pharmacological Evaluation :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Results : Some thiazole derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells .

Properties

Molecular Formula

C19H19NO3S2

Molecular Weight

373.5 g/mol

IUPAC Name

methyl 4-(6-oxo-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-9-yl)benzoate

InChI

InChI=1S/C19H19NO3S2/c1-23-18(21)10-4-2-9(3-5-10)13-14-11-6-7-12(8-11)15(14)24-17-16(13)25-19(22)20-17/h2-5,11-15H,6-8H2,1H3,(H,20,22)

InChI Key

XYEPZFXWJXPTAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5

Origin of Product

United States

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